molecular formula C13H19F2N5 B11731211 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11731211
M. Wt: 283.32 g/mol
InChI Key: XAICRGIOXYQXSI-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a complex organic compound with a unique structure characterized by the presence of pyrazole rings and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives to form pyrazole intermediates . These intermediates are then further functionalized through a series of reactions, including alkylation and fluorination, to introduce the difluoroethyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C13H19F2N5/c1-4-19-13(5-9(2)18-19)16-6-11-7-17-20(10(11)3)8-12(14)15/h5,7,12,16H,4,6,8H2,1-3H3

InChI Key

XAICRGIOXYQXSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)CC(F)F)C

Origin of Product

United States

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